molecular formula C17H14N2O4S B2419031 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide CAS No. 892858-21-8

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide

Cat. No.: B2419031
CAS No.: 892858-21-8
M. Wt: 342.37
InChI Key: QHZKLXJRRNRZOH-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazole core fused with a dioxole ring, which is further connected to a phenoxypropanamide moiety. Its distinct structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the benzothiazole core, followed by the introduction of the dioxole ring and subsequent attachment of the phenoxypropanamide group. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide
  • N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carbohydrazide

Uniqueness

Compared to similar compounds, N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This detailed article provides a comprehensive overview of N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenoxypropanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-16(6-7-21-11-4-2-1-3-5-11)19-17-18-12-8-13-14(23-10-22-13)9-15(12)24-17/h1-5,8-9H,6-7,10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZKLXJRRNRZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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